molecular formula C26H46N2O2 B12670616 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid CAS No. 94199-45-8

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid

Cat. No.: B12670616
CAS No.: 94199-45-8
M. Wt: 418.7 g/mol
InChI Key: KUUQXKLQMIXMMQ-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is an organic compound that features a long alkyl chain and an aromatic ring with amino and carboxylic acid functional groups. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid typically involves the following steps:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of other complex organic molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid involves its interaction with cell membranes. The long alkyl chain allows it to embed within lipid bilayers, while the aromatic ring and functional groups interact with membrane proteins and other molecules. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.

    N-Methyl-4-aminobutyric acid: A compound with similar functional groups but a shorter alkyl chain.

Uniqueness

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is unique due to its combination of a long alkyl chain and an aromatic ring with multiple functional groups. This structure provides it with distinct amphiphilic properties, making it versatile for various applications.

Properties

CAS No.

94199-45-8

Molecular Formula

C26H46N2O2

Molecular Weight

418.7 g/mol

IUPAC Name

3-amino-4-[methyl(octadecyl)amino]benzoic acid

InChI

InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30)

InChI Key

KUUQXKLQMIXMMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

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